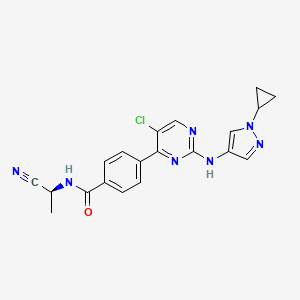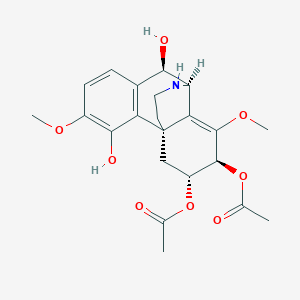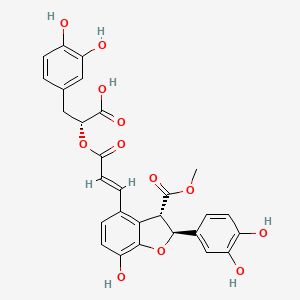
Monomethyl lithospermate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Monomethyl lithospermate is typically obtained through extraction from the roots of Lithospermum erythrorhizon. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extract is then further purified and crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Monomethyl lithospermate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monomethyl lithospermate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Monomethyl lithospermate exerts its effects primarily through the activation of the PI3K/AKT pathway. This pathway is involved in cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, this compound enhances cell viability, inhibits apoptosis, and reduces oxidative stress. This mechanism is particularly beneficial in protecting against neural damage caused by ischemic stroke .
Comparison with Similar Compounds
Monomethyl lithospermate is unique in its ability to activate the PI3K/AKT pathway and provide neuroprotective effects. Similar compounds include:
Lithospermic acid: The parent compound from which this compound is derived.
Salvianolic acid B: Another compound with neuroprotective properties, often studied for its effects on the cardiovascular system.
Rosmarinic acid: Known for its antioxidant and anti-inflammatory properties
This compound stands out due to its specific activation of the PI3K/AKT pathway and its potential therapeutic applications in treating neurological disorders.
Properties
Molecular Formula |
C28H24O12 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1 |
InChI Key |
NFOCYHUCMXEHDG-YKMFFSNCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
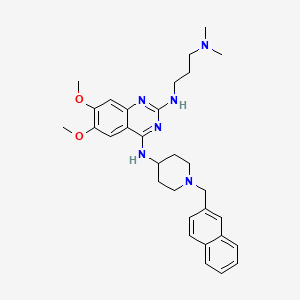
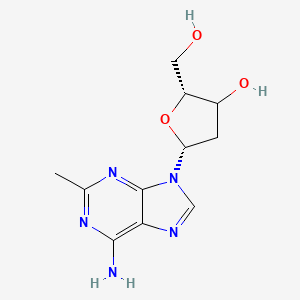
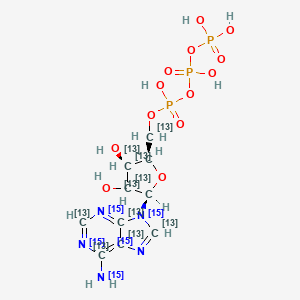

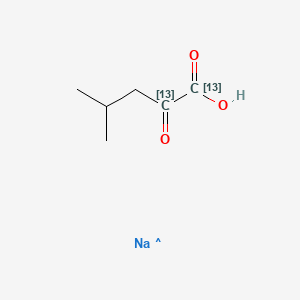


![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
